
(S)-2-(1-Aminoethyl)-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral primary amine with significant importance in various fields of chemistry and industry This compound is characterized by the presence of an amino group (-NH2) attached to an asymmetric carbon atom, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-2-(1-Aminoethyl)-6-chlorophenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .
Comparaison Avec Des Composés Similaires
(S)-2-(1-Aminoethyl)-6-chlorophenol can be compared with other chiral amines such as (S)-1-amino-1-phenylpropane and (S)-3-(1-aminoethyl)-phenol. These compounds share similar structural features but differ in their substituents and reactivity.
List of Similar Compounds
- (S)-1-amino-1-phenylpropane
- (S)-3-(1-aminoethyl)-phenol
- (S)-1-amino-2-phenylethane
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-[(1S)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clé InChI |
DNSUJHRGQVMRRU-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C(=CC=C1)Cl)O)N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


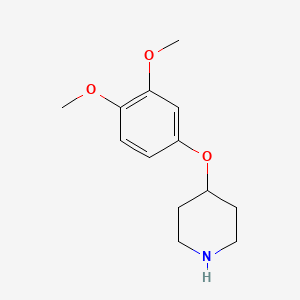

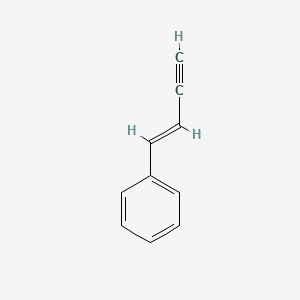
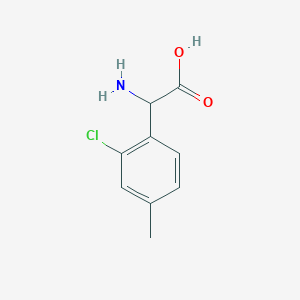

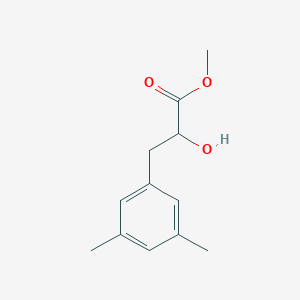

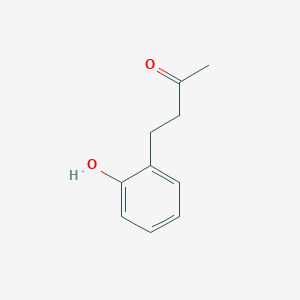
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)





